2-(ethylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole
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Overview
Description
Compounds like the one you mentioned typically belong to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms . They often exhibit interesting chemical and biological properties, making them subjects of research in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of an imidazole derivative can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information on the compound’s molecular geometry, bond lengths and angles, and functional groups .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The exact reactions that a specific imidazole derivative can undergo depend on the nature of its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of an imidazole derivative, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques . These properties can provide valuable information for the compound’s potential applications .Scientific Research Applications
Antioxidant Activity
Imidazole derivatives, particularly those incorporating nitrophenyl groups, have been explored for their antioxidant capacity. The ABTS/PP decolorization assay, a method for determining antioxidant capacity, has highlighted the specific reaction pathways involving imidazole derivatives. Some antioxidants of the phenolic nature can form coupling adducts with ABTS•+, indicating a potential for imidazole derivatives to participate in similar antioxidant mechanisms. These findings suggest a role for imidazole derivatives in tracking changes in antioxidant systems during storage and processing, despite questions about the overall application of this assay (Ilyasov et al., 2020).
Antitumor Activity
Research on imidazole derivatives, including those with nitroimidazole groups, has identified them as promising candidates for antitumor drug development. Studies have reviewed the antitumor activities of various imidazole derivatives, presenting data on compounds that have progressed through preclinical testing stages. These structures are of interest both for the search for new antitumor drugs and for the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).
Antimicrobial and Antifungal Agents
Azole derivatives, including imidazole-based compounds, have been extensively reviewed for their potent antimicrobial and antifungal activities. The structure-activity relationship analyses of these derivatives have provided key features useful for the synthesis of novel azole compounds with desirable biological activities. Triazole and imidazole scaffolds are highlighted as particularly important in the design of antimicrobial compounds, indicating the versatility and significance of imidazole derivatives in developing treatments for microbial infections (Emami et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The study of imidazole derivatives is a vibrant field of research with many potential applications in areas such as medicinal chemistry, materials science, and catalysis . Future research directions could include the synthesis of new imidazole derivatives with improved properties, the exploration of their potential applications, and the elucidation of their mechanisms of action .
properties
IUPAC Name |
2-ethylsulfanyl-1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-2-24-17-19-11-16(12-4-3-5-15(10-12)21(22)23)20(17)14-8-6-13(18)7-9-14/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJJGJOZHAUHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole |
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